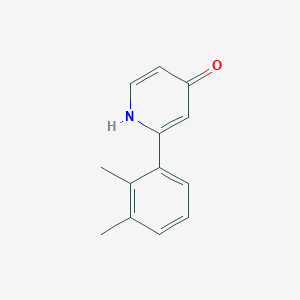
6-Amino-3-(2,4-dimethylphenyl)picolinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-3-(2,4-dimethylphenyl)picolinic acid, 95% (6-ADPPA) is a synthetic compound with a wide range of applications in scientific research. It is an aromatic carboxylic acid that is used as a building block for the synthesis of various compounds, including drugs, and as a component in various biochemical and physiological experiments.
Applications De Recherche Scientifique
6-Amino-3-(2,4-dimethylphenyl)picolinic acid, 95% is used as a building block for the synthesis of various compounds, including drugs, and as a component in various biochemical and physiological experiments. It has been used in the synthesis of inhibitors of the enzyme dihydrofolate reductase, which is involved in DNA synthesis and cell replication. It has also been used as a component in the synthesis of peptides and proteins, as well as in the synthesis of various drugs, such as antibiotics and antifungal agents.
Mécanisme D'action
6-Amino-3-(2,4-dimethylphenyl)picolinic acid, 95% acts as an inhibitor of dihydrofolate reductase, which is an enzyme involved in DNA synthesis and cell replication. It binds to the active site of the enzyme and inhibits its activity. This inhibition of dihydrofolate reductase can lead to the inhibition of DNA synthesis and cell replication, which can be beneficial for various scientific research applications.
Biochemical and Physiological Effects
6-Amino-3-(2,4-dimethylphenyl)picolinic acid, 95% has been shown to have various biochemical and physiological effects. It has been shown to inhibit the enzyme dihydrofolate reductase, which can lead to the inhibition of DNA synthesis and cell replication. It has also been shown to inhibit the enzyme 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase, which is involved in the synthesis of purines and pyrimidines. It has also been shown to inhibit the enzyme thymidylate synthase, which is involved in the synthesis of thymidine monophosphate, a precursor of DNA.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 6-Amino-3-(2,4-dimethylphenyl)picolinic acid, 95% in lab experiments is its ability to inhibit the activity of various enzymes involved in DNA synthesis and cell replication. This can be beneficial for various scientific research applications. However, it is important to note that 6-Amino-3-(2,4-dimethylphenyl)picolinic acid, 95% can have toxic effects on cells and can also be toxic to humans if ingested. Therefore, it is important to use caution when handling 6-Amino-3-(2,4-dimethylphenyl)picolinic acid, 95% and to take appropriate safety measures when conducting experiments with it.
Orientations Futures
There are several potential future directions for the use of 6-Amino-3-(2,4-dimethylphenyl)picolinic acid, 95%. It could be used in the development of new drugs, such as antibiotics and antifungal agents. It could also be used in the development of new enzyme inhibitors and in the development of new peptides and proteins. It could also be used in the development of new methods for the synthesis of various compounds, such as drugs and peptides. Finally, it could be used in the development of new methods for the inhibition of various enzymes, such as dihydrofolate reductase and thymidylate synthase.
Méthodes De Synthèse
6-Amino-3-(2,4-dimethylphenyl)picolinic acid, 95% can be synthesized in a two-step process. The first step involves the reaction of 2,4-dimethylphenol with ethyl chloroformate to form 2,4-dimethylphenyl chloroformate. The second step involves the reaction of 2,4-dimethylphenyl chloroformate with 6-amino-3-picoline to form 6-Amino-3-(2,4-dimethylphenyl)picolinic acid, 95%.
Propriétés
IUPAC Name |
6-amino-3-(2,4-dimethylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-8-3-4-10(9(2)7-8)11-5-6-12(15)16-13(11)14(17)18/h3-7H,1-2H3,(H2,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCRDTWPGKWUFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(N=C(C=C2)N)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-3-(2,4-dimethylphenyl)picolinic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














